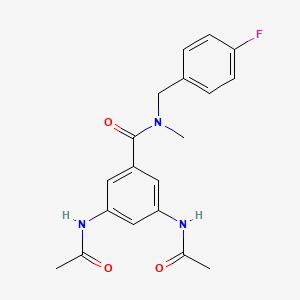
3,5-bis(acetylamino)-N-(4-fluorobenzyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(acetylamino)-N-(4-fluorobenzyl)-N-methylbenzamide, commonly known as BF-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its high affinity towards certain types of receptors in the human body.
作用機序
BF-4 exerts its pharmacological effects by binding to specific receptors in the body, such as the sigma-1 receptor and the dopamine D3 receptor. The activation of these receptors leads to a cascade of events that ultimately results in the desired therapeutic effects.
Biochemical and Physiological Effects:
BF-4 has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, BF-4 has been shown to have neuroprotective effects by reducing oxidative stress and improving mitochondrial function.
実験室実験の利点と制限
One of the significant advantages of using BF-4 in lab experiments is its high affinity towards specific receptors, which allows for precise targeting of these receptors. However, one of the limitations of using BF-4 is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on BF-4. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies on the mechanism of action of BF-4 and its interactions with specific receptors could lead to the development of more potent and selective compounds with therapeutic potential.
合成法
The synthesis of BF-4 involves a multi-step process that requires the use of various reagents and solvents. One of the commonly used methods for synthesizing BF-4 is the reaction of 4-fluorobenzylamine with N-methyl-3,5-dibromobenzamide in the presence of a base such as sodium hydride. The resulting product is then acetylated using acetic anhydride to obtain BF-4.
科学的研究の応用
BF-4 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. One of the significant research areas for BF-4 is its anti-cancer properties. Studies have shown that BF-4 can induce apoptosis in cancer cells by activating certain signaling pathways, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
3,5-diacetamido-N-[(4-fluorophenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-12(24)21-17-8-15(9-18(10-17)22-13(2)25)19(26)23(3)11-14-4-6-16(20)7-5-14/h4-10H,11H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVUPZMKDHOQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)N(C)CC2=CC=C(C=C2)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-benzyl-1-[(3'-fluoro-3-biphenylyl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5053977.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-isopropylbenzyl)methanamine](/img/structure/B5053995.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5053997.png)
![N-(4-{N-[(3,4-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5054001.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5054013.png)


![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5054033.png)
![2-iodo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B5054041.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B5054045.png)
![3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrochloride](/img/structure/B5054049.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5054052.png)
